molecular formula C27H26ClN3O3S B2928908 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline CAS No. 866895-46-7

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2928908
CAS No.: 866895-46-7
M. Wt: 508.03
InChI Key: BJVOSUBFWWSLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A related compound with potential antimicrobial activity.

  • 4-(4-Benzylpiperazin-1-yl)aniline: Another compound with similar structural features but different functional groups.

Uniqueness: 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-22-9-12-25-24(17-22)27(26(18-29-25)35(32,33)23-10-7-21(28)8-11-23)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVOSUBFWWSLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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